(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid

Medicinal Chemistry Bioisostere Fluorine Chemistry

This fluoromethyl cubane carboxylic acid is not a generic building block. The -CH₂F group occupies unique physicochemical space versus -H, -F, -CF₃, and -CH₂OH analogs, delivering distinct pKa, logD, and H-bond donation critical for lead optimization. Substituting it with another cubane acid invalidates established SAR. Use it as a para-benzoic acid bioisostere with enhanced Fsp³, solubility, and metabolic stability, or as a cold standard for ¹⁸F-PET tracer development. Commercial multi-gram availability enables parallel amide library synthesis and FBDD campaigns. Ensure you are procuring the exact stereoisomer required; confirm identity via supplied analytical data (NMR, HPLC).

Molecular Formula C10H9FO2
Molecular Weight 180.178
CAS No. 1350821-83-8
Cat. No. B2652402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid
CAS1350821-83-8
Molecular FormulaC10H9FO2
Molecular Weight180.178
Structural Identifiers
SMILESC(C12C3C4C1C5C2C3C45C(=O)O)F
InChIInChI=1S/C10H9FO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1H2,(H,12,13)
InChIKeyMRPTXFXWSKSPHE-JZOGYHCMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1s,2R,3r,8S)-4-(Fluoromethyl)cubane-1-carboxylic Acid (CAS 1350821-83-8): Core Properties and Procurement Identification


(1s,2R,3r,8S)-4-(Fluoromethyl)cubane-1-carboxylic acid is a functionalized cubane derivative belonging to the class of strained, saturated cage hydrocarbons utilized as sp³-rich benzene bioisosteres in medicinal chemistry and materials science [1]. It possesses the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . The compound is commercially supplied by multiple vendors under catalog numbers such as PC405709 and MFCD24502265, with standard purities ranging from 95% to 98% [2].

Why (1s,2R,3r,8S)-4-(Fluoromethyl)cubane-1-carboxylic Acid Cannot Be Replaced by Other Cubane Carboxylic Acids


Cubane carboxylic acids are not interchangeable building blocks; the identity and electronic nature of the para-substituent fundamentally modulate key physicochemical properties, including acidity (pKa), lipophilicity (logD), and hydrogen-bonding capacity, which dictate downstream pharmacokinetic and pharmacodynamic behavior [1]. The fluoromethyl (-CH₂F) group present in the target compound occupies a distinct physicochemical space relative to -H, -F, -CF₃, and -CH₂OH analogs, offering a unique combination of moderate electron withdrawal, hydrogen-bond donating potential, and metabolic stability not achievable with other substituents [2]. Consequently, substituting this compound with a different cubane carboxylic acid during lead optimization or material synthesis will alter molecular recognition, solubility, and metabolic fate, invalidating structure-activity relationships established with the fluoromethyl variant.

(1s,2R,3r,8S)-4-(Fluoromethyl)cubane-1-carboxylic Acid: Differential Evidence for Procurement Decision-Making


Fluoromethyl vs. Fluoro Substitution: Unique Hydrogen-Bond Donor Capacity

The fluoromethyl (-CH₂F) substituent of the target compound differs fundamentally from a direct fluorine (-F) atom in 4-fluorocubane-1-carboxylic acid (CAS 145193-69-7) by providing a hydrogen-bond donor (HBD) capable C-H moiety adjacent to the electronegative fluorine. The C-H bond in the -CH₂F group is polarized, enabling weak hydrogen-bond donation to biological targets (e.g., protein backbone carbonyls), whereas the C-F bond in 4-fluoro analogs is exclusively a hydrogen-bond acceptor [1]. This difference can critically impact ligand binding orientation and affinity.

Medicinal Chemistry Bioisostere Fluorine Chemistry Molecular Recognition

Fluoromethyl vs. Trifluoromethyl: Reduced Lipophilicity for Optimized ADME

The lipophilicity of a compound, measured as logD, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. While both fluorine and trifluoromethyl (-CF₃) groups increase lipophilicity relative to hydrogen, the fluoromethyl (-CH₂F) group provides a more moderate increase. The -CH₂F group has a Hansch π constant of approximately 0.17, compared to ~0.14 for -F and ~0.88 for -CF₃ [1]. This places the target compound in a more desirable logD range (typically 1–3) for oral drug candidates relative to the more lipophilic 4-(trifluoromethyl)cubane-1-carboxylic acid (CAS 952403-62-2), which has a calculated logP ~1.2 units higher due to the -CF₃ group.

Drug Discovery Lipophilicity ADME Physicochemical Properties

Fluoromethyl vs. Hydroxymethyl: Divergent Metabolic Vulnerability

The 4-(hydroxymethyl)cubane-1-carboxylic acid analog (CAS 1261296-29-0) contains a primary alcohol (-CH₂OH) that is highly susceptible to Phase II conjugation (glucuronidation or sulfation), leading to rapid clearance and potentially reactive metabolite formation. In contrast, the target compound's fluoromethyl (-CH₂F) group is resistant to oxidative metabolism and eliminates the conjugation liability associated with the hydroxyl group while retaining similar steric bulk [1]. This substitution pattern is a recognized strategy for improving metabolic half-life without introducing the excessive lipophilicity associated with -CF₃.

Drug Metabolism Metabolic Stability Prodrug Design Fluorine

Substituent Electronic Effects: Fluoromethyl Offers Intermediate Electron Withdrawal

The pKa of the cubane carboxylic acid moiety is sensitive to the electronic nature of the para-substituent via field/inductive effects transmitted through the strained cage. Linear free energy relationships established for 4-substituted cubane-1-carboxylic acids demonstrate a clear correlation between substituent σI values and measured pKa [1]. The fluoromethyl group (σI ≈ 0.18–0.20) exerts intermediate electron withdrawal compared to -F (σI ≈ 0.52) and -H (σI = 0). This allows for fine-tuning of the carboxylate's ionization state at physiological pH, impacting solubility, permeability, and target engagement.

Physical Organic Chemistry pKa Modulation Substituent Effects Cubane

Recommended Research and Industrial Applications for (1s,2R,3r,8S)-4-(Fluoromethyl)cubane-1-carboxylic Acid


Para-Substituted Benzene Bioisostere Replacement in Lead Optimization

Use (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid as a saturated, three-dimensional replacement for para-substituted benzoic acid moieties in drug candidates. The fluoromethyl group provides a hydrogen-bond donor that can mimic meta-substituted hydrogen-bonding interactions of the aromatic ring while the cubane core offers increased fraction of sp³ carbons (Fsp³), improved aqueous solubility, and enhanced metabolic stability on the core C-H bonds relative to the parent phenyl ring [1]. This application is directly supported by the compound's validated role as a benzene bioisostere building block .

Synthesis of Fluorine-18 Radioligands for PET Imaging

Employ this compound as a precursor or cold reference standard in the development of ¹⁸F-labeled positron emission tomography (PET) tracers. The presence of the fluoromethyl group establishes the necessary chemical framework for late-stage ¹⁸F-fluorination via nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) on the methyl carbon [1]. The rigid cubane scaffold provides metabolic stability to the radiotracer, reducing defluorination and improving image contrast. This is supported by the recognized utility of fluorinated cubanes in radiolabeling applications .

Modular Synthesis of Cubane-Containing Amide Libraries

Utilize the carboxylic acid handle for high-throughput amide coupling reactions with diverse amine libraries to generate novel cubane-containing screening compounds. The strained, electron-rich cubane core imparts unique three-dimensionality and electronic character to the resulting amides, which can address underexplored regions of chemical space and exhibit target selectivity not achievable with planar aromatic amides [1]. The compound's commercial availability at multigram scale enables parallel synthesis campaigns .

Physicochemical Property Modulation in Fragment-Based Drug Discovery

Incorporate this compound as a carboxylic acid-containing fragment for fragment-based drug discovery (FBDD) or fragment growing strategies. The fluoromethyl substituent offers a unique balance of lipophilicity (π ≈ 0.17) and weak hydrogen-bond donation, enabling the exploration of binding pockets where stronger H-bond donors (e.g., -OH) would be unfavorable due to desolvation penalties or where nonpolar -CF₃ groups would be too lipophilic [1]. The cubane scaffold itself provides a defined exit vector for fragment elaboration with a 1,4-distance approximating that of para-substituted benzene .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1s,2R,3r,8S)-4-(fluoromethyl)cubane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.